molecular formula C10H12N2O B014003 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one CAS No. 147732-31-8

1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one

Cat. No. B014003
M. Wt: 176.21 g/mol
InChI Key: MCWXBYVNZTVRNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one often involves intricate reactions that yield structurally complex molecules. For instance, the preparation of 1,5-disubstituted pyrrolidin-2-ones involves nucleophilic substitution reactions that enable the introduction of various functional groups into the pyrrolidin-2-one framework, showcasing the synthetic versatility of these compounds (Katritzky et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one has been extensively studied using various spectroscopic and computational methods. For example, the molecular structure and conformational properties of thiadiazol-pyrrolidin-2-ol bearing species, which share a similar heterocyclic core, have been elucidated through spectroscopic studies and computational analyses, highlighting the importance of intramolecular hydrogen bonding in determining their conformational behavior (Laurella & Erben, 2016).

Chemical Reactions and Properties

The reactivity and chemical properties of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one derivatives are influenced by their unique structural features. For instance, the synthesis and reactivity of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones demonstrate the compound's capacity to undergo various chemical transformations, leading to the formation of molecules with significant biological activity (Rubtsova et al., 2020).

Physical Properties Analysis

The physical properties of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. Studies on the crystal structure and physical characterization of related compounds, such as 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1, 3, 2-dioxaborolan-2-yl)pyridine, provide valuable insights into the factors that influence their physical properties and stability (Jin et al., 2023).

Chemical Properties Analysis

The chemical properties of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, such as acidity, basicity, and reactivity towards various reagents, are pivotal for its application in synthetic chemistry. The study of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which are structurally related, reveals the impact of the pyrrolidine core on the compound's chemical behavior and its potential as a scaffold for developing new antimicrobial agents (Nural et al., 2018).

properties

IUPAC Name

1-methyl-5-pyridin-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-9(5-6-10(12)13)8-4-2-3-7-11-8/h2-4,7,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWXBYVNZTVRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274300
Record name (+/-)-ortho-Cotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one

CAS RN

147732-31-8
Record name (+/-)-ortho-Cotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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